molecular formula C16H17BrN2O2 B267388 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

カタログ番号 B267388
分子量: 349.22 g/mol
InChIキー: YFGUPGBLYJTRLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDA-410 and is classified as a small molecule inhibitor of the protein-protein interaction between two proteins, BRD4 and CBP.

作用機序

BDA-410 acts as a small molecule inhibitor of the BRD4/CBP protein-protein interaction. This interaction is involved in the regulation of gene expression and is important in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein-protein interaction, BDA-410 can modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotection. Additionally, BDA-410 has been shown to reduce oxidative stress and inflammation in various disease models.

実験室実験の利点と制限

One advantage of BDA-410 is its specificity for the BRD4/CBP protein-protein interaction, which allows for targeted modulation of gene expression. However, one limitation of BDA-410 is its relatively low potency, which may limit its effectiveness in certain disease models.

将来の方向性

Future research on BDA-410 could focus on improving its potency and efficacy, as well as exploring its potential therapeutic applications in other diseases. Additionally, further studies could investigate the long-term safety and toxicity of BDA-410 in preclinical models.

合成法

The synthesis of BDA-410 involves a multi-step process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BDA-410.

科学的研究の応用

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that BDA-410 has anti-cancer properties and can inhibit the growth of cancer cells by targeting the BRD4/CBP protein-protein interaction. Additionally, BDA-410 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. In neurological disorders, BDA-410 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

特性

製品名

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

分子式

C16H17BrN2O2

分子量

349.22 g/mol

IUPAC名

2-(4-bromo-2,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H17BrN2O2/c1-11-6-14(17)7-12(2)16(11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20)

InChIキー

YFGUPGBLYJTRLC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

正規SMILES

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。